molecular formula C15H16O3 B454981 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde CAS No. 438220-68-9

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Cat. No.: B454981
CAS No.: 438220-68-9
M. Wt: 244.28g/mol
InChI Key: FUTHEWGJXKGRKV-UHFFFAOYSA-N
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Description

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a 4-isopropyl-phenoxymethyl substituent at the 5-position of the furan ring. These derivatives are of significant interest in organic synthesis, materials science, and pharmaceutical research due to their tunable electronic and steric properties .

Properties

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-11(2)12-3-5-13(6-4-12)17-10-15-8-7-14(9-16)18-15/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTHEWGJXKGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde typically involves the reaction of 4-isopropylphenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: 5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid.

    Reduction: 5-(4-Isopropyl-phenoxymethyl)-furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The furan ring and aldehyde group are key functional groups that contribute to its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compounds listed below share the furan-2-carbaldehyde core but differ in substituents on the phenyl ring. Key structural variations include:

  • Electron-withdrawing groups (EWGs): nitro (─NO₂), chloro (─Cl), fluoro (─F).
  • Electron-donating groups (EDGs) : methoxy (─OCH₃), hydroxymethyl (─CH₂OH).
  • Hybrid substituents: phenoxymethyl (─OCH₂C₆H₄-R), fluorophenyl (─C₆H₄F).

Substituents influence reactivity, solubility, and thermodynamic stability. For example, nitro groups enhance electrophilicity, while methoxy groups improve solubility in polar solvents .

Physical Properties

Substituents critically affect melting points, boiling points, and crystallinity:

Compound Name Substituent Melting Point (°C) Boiling Point (°C) Reference
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-chlorophenyl 126–128 Not reported
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-nitrophenyl 204–206 406.8
5-(4-Fluorophenyl)furan-2-carbaldehyde 4-fluorophenyl Not reported Not reported
5-(4-Chlorophenyl)thiophene-2-carbaldehyde 4-chlorophenyl (thiophene) 88–90 Not reported

Trends:

  • Nitro-substituted derivatives exhibit higher melting points (>200°C) due to stronger intermolecular interactions .
  • Thiophene analogs have lower melting points than furan derivatives, likely due to reduced aromatic stabilization .

Thermodynamic Properties

Thermodynamic data are available for nitro-substituted isomers:

Compound Name ΔcH°m(cr) (kJ/mol) ΔfH°m(cr) (kJ/mol) Reference
5-(4-Nitrophenyl)furan-2-carbaldehyde -3,450 ± 12 -120 ± 3
5-(2-Nitrophenyl)furan-2-carbaldehyde -3,432 ± 10 -115 ± 2

Key findings:

  • Combustion enthalpies (ΔcH°m) are highly exothermic, consistent with nitro group oxidation .
  • Additive calculation methods align with experimental data, validating predictive models .

Biological Activity

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a phenoxymethyl group and an isopropyl group, giving it a unique molecular structure. Its IUPAC name reflects its complex arrangement, which contributes to its biological activity. The molecular formula is C16H18O3C_{16}H_{18}O_3, indicating the presence of functional groups that can interact with biological targets.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in the body. The phenolic structure may engage in π-π stacking interactions with aromatic residues in target proteins, while the aldehyde group could participate in nucleophilic attacks on enzyme active sites. These interactions may modulate enzyme activities or receptor functions, influencing various biochemical pathways.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. The presence of the phenolic group suggests that this compound may scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The structural features of this compound might also confer anti-inflammatory properties. Compounds containing furan and phenolic groups have been documented to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that derivatives of furan-based compounds can possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity A study demonstrated that phenolic compounds similar to this compound effectively reduced oxidative stress markers in cellular models.
Anti-inflammatory Effects Research showed that compounds with furan rings could inhibit COX enzymes, leading to reduced inflammation in animal models.
Antimicrobial Efficacy A comparative study found that furan derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde?

  • Methodological Answer : The synthesis can be optimized using multi-step protocols involving Friedel-Crafts alkylation or nucleophilic substitution. For example, analogous furan carbaldehydes are synthesized via condensation of substituted phenols with furan precursors under acidic catalysis (e.g., H₂SO₄) or using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide). Reaction conditions (e.g., anhydrous ethanol at 60–80°C) and stoichiometric ratios of reactants (1:1.2 molar ratio of phenol to furan derivative) should be calibrated to maximize yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying substituent positions on the furan and phenyl rings. Infrared (IR) spectroscopy can confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) should corroborate molecular weight and purity. Cross-validate data with PubChem or EPA DSSTox entries for analogous compounds .

Advanced Research Questions

Q. How can structural modifications influence the bioactivity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of the isopropyl or phenoxymethyl groups. For example, replacing the isopropyl group with halogenated phenyl moieties (e.g., 4-chlorophenyl) may enhance antimicrobial activity, as seen in related furan derivatives. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzyme active sites. In vitro assays (e.g., MIC for antimicrobial activity) should follow OECD guidelines .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying reactive sites (e.g., aldehyde carbon). Solvent effects (PCM model) and transition-state analysis (IRC calculations) help predict reaction pathways. Compare results with experimental kinetic data (e.g., rate constants for Schiff base formation) to validate models .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions in splitting patterns may arise from dynamic effects (e.g., rotational isomerism). Variable-temperature NMR (VT-NMR) can differentiate between slow and fast exchange regimes. Heteronuclear Single Quantum Coherence (HSQC) or Nuclear Overhauser Effect Spectroscopy (NOESY) may clarify spatial proximity of protons. Cross-check with X-ray crystallography data if single crystals are obtainable .

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